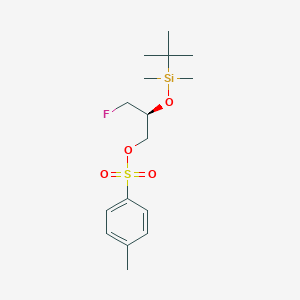
(S)-2-((tert-butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate is a silylated compound known for its unique chemical properties. It is often used in various chemical reactions and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The fluorination step can be achieved using diethylaminosulfur trifluoride (DAST) or similar reagents. The final step involves the sulfonation of the fluorinated intermediate with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.
Fluorination Reactions: The fluorine atom can be further modified or replaced in subsequent reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used for deprotection.
Fluorination: Reagents like DAST or Selectfluor are used for introducing or modifying fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide yields the corresponding azide compound, while deprotection results in the free hydroxyl derivative.
Scientific Research Applications
(S)-2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated analogs of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-((tert-butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in drug development, the compound may interact with biological targets through its fluorinated moiety, influencing the pharmacokinetics and pharmacodynamics of the resulting drug.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.
(1s,3s)-3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)methyl 4-methylbenzenesulfonate: Contains a cyclobutyl group instead of a propyl group, leading to variations in chemical behavior and uses.
Uniqueness
The presence of the fluorine atom in (S)-2-((tert-butyldimethylsilyl)oxy)-3-fluoropropyl 4-methylbenzenesulfonate imparts unique properties such as increased stability and reactivity, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C16H27FO4SSi |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-fluoropropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H27FO4SSi/c1-13-7-9-15(10-8-13)22(18,19)20-12-14(11-17)21-23(5,6)16(2,3)4/h7-10,14H,11-12H2,1-6H3/t14-/m1/s1 |
InChI Key |
DWNMJTVUGSTGNN-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CF)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CF)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


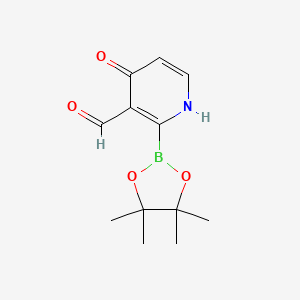
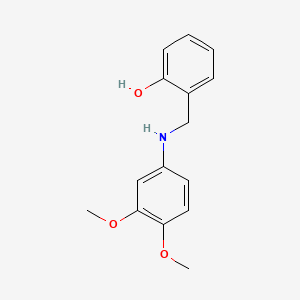
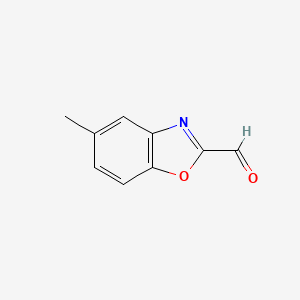
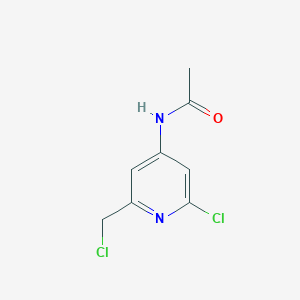

![5-[(4-ethylphenyl)sulfamoyl]-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide](/img/structure/B14860434.png)
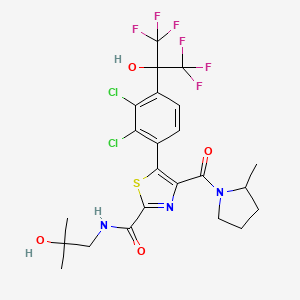

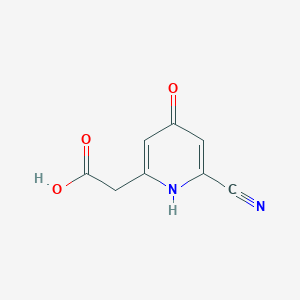
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14860458.png)
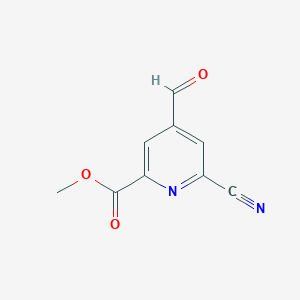

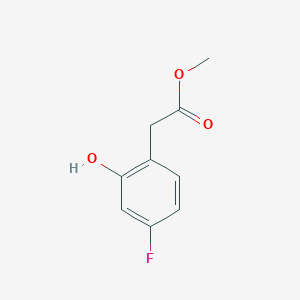
![1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B14860481.png)
